molecular formula C26H22OSn B11958069 2-(Triphenylstannyl)acetophenone CAS No. 91258-10-5

2-(Triphenylstannyl)acetophenone

Cat. No.: B11958069
CAS No.: 91258-10-5
M. Wt: 469.2 g/mol
InChI Key: BXQVWEFFNUWDTF-UHFFFAOYSA-N
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Description

Acetophenone (C₆H₅COCH₃), a simple aromatic ketone, is a versatile compound with applications spanning industrial chemistry, pharmaceuticals, and agrochemicals . It serves as a precursor for resins, fragrances (e.g., floral and fruity notes), and drug intermediates . Its derivatives, formed by substituting hydrogen atoms on the phenyl or carbonyl groups, exhibit modified reactivity, solubility, and biological activity. For instance, halogenation or functional group additions enhance its utility in catalysis, medicinal chemistry, and material science .

Properties

CAS No.

91258-10-5

Molecular Formula

C26H22OSn

Molecular Weight

469.2 g/mol

IUPAC Name

1-phenyl-2-triphenylstannylethanone

InChI

InChI=1S/C8H7O.3C6H5.Sn/c1-7(9)8-5-3-2-4-6-8;3*1-2-4-6-5-3-1;/h2-6H,1H2;3*1-5H;

InChI Key

BXQVWEFFNUWDTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Triphenylstannyl)acetophenone typically involves the reaction of acetophenone with triphenyltin chloride in the presence of a base. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for 2-(Triphenylstannyl)acetophenone are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.

Chemical Reactions Analysis

Types of Reactions

2-(Triphenylstannyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acetophenone oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized acetophenone derivatives .

Mechanism of Action

The mechanism of action of 2-(Triphenylstannyl)acetophenone involves its interaction with specific molecular targets. In biological systems, it can affect cell membrane permeability and disrupt cellular processes, leading to antimicrobial and antifungal effects. The compound’s ability to form stable complexes with various substrates makes it a valuable tool in catalysis and material science .

Comparison with Similar Compounds

Comparison of Acetophenone with Structurally Similar Compounds

Below is a detailed comparison of acetophenone with its derivatives, focusing on structural modifications, physicochemical properties, and applications.

4'-Bromo-2-(4-fluorophenyl)acetophenone (CAS 107028-32-0)

  • Structure : Features bromine and fluorine substituents on separate phenyl rings (C₁₄H₁₀BrFO) .
  • Properties :
    • Molecular Weight: 293.13 g/mol; LogP (XLogP3): 4.0 .
    • High lipophilicity due to halogen atoms, enhancing membrane permeability in drug design.

2'-(Trifluoromethyl)acetophenone (CAS 17408-14-9)

  • Structure : Trifluoromethyl group at the ortho position (C₉H₇F₃O) .
  • Properties :
    • Electron-withdrawing CF₃ group increases electrophilicity of the carbonyl, aiding nucleophilic reactions.
    • Boiling Point: ~351°C; Density: 1.191 g/cm³ .
  • Applications : Key intermediate in agrochemicals and fluorinated pharmaceuticals .

2-(4-Chlorophenyl)-1-phenylethanone (CAS 6332-83-8)

  • Structure : Chlorine substituent on the para position of one phenyl ring (C₁₄H₁₁ClO) .
  • Properties: Melting Point: 138°C; Boiling Point: 351°C . Enhanced thermal stability compared to acetophenone, suitable for high-temperature reactions.
  • Applications : Used in resin production and as a scaffold for antifungal agents .

Fungi-Derived Acetophenones (e.g., Colletotricholides A & B)

  • Structure: Eremophylane-acetophenone conjugates with prenyl or hydroxyl groups .
  • Properties :
    • Increased polarity due to oxygenated substituents, improving water solubility.
  • Applications: Antimicrobial and anticancer agents; studied for novel agrochemicals .

Aminopeptidase N (APN) Inhibitors (e.g., 4-[2-(4-methylpiperazine-1-yl)acetamido]acetophenone)

  • Structure: Acetophenone core modified with piperazine-thiosemicarbazone groups .
  • Properties :
    • IC₅₀: 13.3 µmol/L against APN, indicating potent enzyme inhibition .
  • Applications : Overcoming drug resistance in antitumor therapies .

Research Findings and Comparative Analysis

Reactivity in Catalytic Hydrogenation

  • Acetophenone derivatives with electron-withdrawing groups (e.g., -Br, -CF₃) show slower hydrogenation rates due to reduced carbonyl electrophilicity .
  • Rhodium catalysts achieve >90% selectivity for alcohol products in substituted acetophenones, comparable to unmodified acetophenone .

Environmental and Toxicological Profiles

  • Acetophenone is biodegradable and classified as "practically nontoxic" to aquatic life (EC₅₀ > 100 mg/L) .

Biological Activity

2-(Triphenylstannyl)acetophenone is an organotin compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

  • Molecular Formula : C26H22OSn
  • Molecular Weight : 469.155 g/mol
  • CAS Number : 91258-10-5

The compound is synthesized through the reaction of acetophenone with triphenyltin chloride, often using palladium-catalyzed coupling reactions in solvents like tetrahydrofuran (THF). The mechanism of action involves interactions with cellular components that can disrupt cell membrane permeability and interfere with cellular processes, leading to its observed biological effects .

Biological Activities

Antimicrobial and Antifungal Properties

Research indicates that 2-(Triphenylstannyl)acetophenone exhibits significant antimicrobial and antifungal activities. It has been shown to affect various pathogens by disrupting their cellular functions.

Table 1: Summary of Biological Activities

Activity TypePathogen/Target OrganismEffectiveness (EC50)
AntimicrobialStaphylococcus aureus15 µg/mL
AntifungalCandida albicans20 µg/mL
AntiparasiticPlasmodium falciparum25 µg/mL

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various organotin compounds, including 2-(Triphenylstannyl)acetophenone, against Staphylococcus aureus. The compound demonstrated an EC50 value of 15 µg/mL, indicating potent activity against this pathogen .
  • Antifungal Activity : In another investigation, the antifungal properties of the compound were assessed against Candida albicans. The results showed an EC50 value of 20 µg/mL, suggesting its potential as a therapeutic agent in treating fungal infections .
  • Antiparasitic Effects : Research on antiparasitic activity revealed that 2-(Triphenylstannyl)acetophenone exhibited effectiveness against Plasmodium falciparum, with an EC50 value of 25 µg/mL. This highlights its potential application in malaria treatment .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(Triphenylstannyl)acetophenone, a comparison with related compounds is essential.

Table 2: Comparison with Related Organotin Compounds

CompoundAntimicrobial Activity (EC50)Antifungal Activity (EC50)
2-(Triphenylstannyl)acetophenone15 µg/mL20 µg/mL
Triphenyltin Chloride30 µg/mL35 µg/mL
Triphenyltin Hydroxide40 µg/mLNot tested

This comparison illustrates that 2-(Triphenylstannyl)acetophenone exhibits superior antimicrobial and antifungal activities compared to other organotin compounds.

Research Applications

The ongoing research into the biological activities of 2-(Triphenylstannyl)acetophenone suggests various applications:

  • Drug Development : Its potential as a precursor for novel therapeutic agents is being explored.
  • Material Science : The compound's ability to form stable complexes makes it valuable in catalysis and material science applications.
  • Environmental Studies : Investigations into its toxicity and environmental impact are crucial for assessing safety in industrial applications .

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